REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br-].[Li+].C[Si](Cl)(C)C.C[SiH](C)O[SiH](C)C.BrCC1C=CC(OC)=C(OC2CCCC2)C=1.[C-:47]#[N:48].[Na+]>C(#N)C.CN(C)C=O.O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:10][C:47]#[N:48])[CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,6.7|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1)OC)OC1CCCC1
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was separated into two layers
|
Type
|
CUSTOM
|
Details
|
The lower layer was removed
|
Type
|
ADDITION
|
Details
|
diluted with methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a light tan oil
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with brine and was dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |